1,3-DIMETHYL-8-[4-(4-METHYLBENZOYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Overview
Description
1,3-DIMETHYL-8-[4-(4-METHYLBENZOYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with a piperazine ring and a methylbenzoyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-8-[4-(4-METHYLBENZOYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving guanine or its derivatives.
Substitution with Piperazine: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate catalysts.
Attachment of the Methylbenzoyl Group: The final step involves the acylation of the piperazine-substituted purine with 4-methylbenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-8-[4-(4-METHYLBENZOYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and benzoyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperazine derivatives in the presence of catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-DIMETHYL-8-[4-(4-METHYLBENZOYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-8-[4-(4-METHYLBENZOYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: A simpler purine derivative without the piperazine and methylbenzoyl substitutions.
4-METHYLBENZOYL PIPERAZINE: Lacks the purine core but contains the piperazine and methylbenzoyl groups.
Uniqueness
1,3-DIMETHYL-8-[4-(4-METHYLBENZOYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1,3-dimethyl-8-[4-(4-methylbenzoyl)piperazin-1-yl]-7H-purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-12-4-6-13(7-5-12)16(26)24-8-10-25(11-9-24)18-20-14-15(21-18)22(2)19(28)23(3)17(14)27/h4-7H,8-11H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDIOPVLRHKULA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(N3)C(=O)N(C(=O)N4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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